Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Descripción general

Descripción

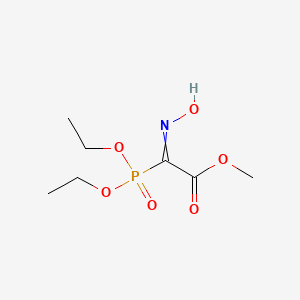

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is an organic compound with the molecular formula C7H14NO6P. It is known for its unique structure, which includes a diethoxyphosphoryl group and a hydroxyimino group attached to an acetate backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate typically involves the reaction of diethyl phosphite with methyl glyoxylate oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diethyl phosphite+Methyl glyoxylate oxime→Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Synthesis

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate serves as an important reagent in organic synthesis. It is utilized for the synthesis of other phosphorus-containing compounds, contributing to the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Preparation Methods

The compound is synthesized through the reaction of diethyl phosphite with methyl glyoxylate oxime, typically under controlled conditions using solvents like ethanol or methanol. This method allows for efficient production while maintaining high purity levels.

Biological Applications

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antiviral Activity : Preliminary investigations suggest that it may possess antiviral properties, warranting further exploration in virology.

Medicinal Chemistry

Therapeutic Potential

Ongoing research is focused on evaluating the therapeutic potential of this compound for various diseases. Its unique structure allows for interactions with biological molecules, potentially modulating enzyme activities and offering new avenues for drug development.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it valuable in synthesizing agrochemicals and pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antiviral Screening

In antiviral assays, this compound demonstrated activity against influenza virus strains, highlighting its potential role in antiviral drug development. Further investigations are required to elucidate the specific mechanisms underlying its antiviral effects.

Mecanismo De Acción

The mechanism of action of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (diethoxyphosphoryl)acetate: Lacks the hydroxyimino group, making it less versatile in certain reactions.

Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and applications.

Uniqueness

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate is unique due to the presence of both the diethoxyphosphoryl and hydroxyimino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Actividad Biológica

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate, with the molecular formula C7H14NO6P, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a diethoxyphosphoryl group and a hydroxyimino group attached to an acetate backbone. The synthesis typically involves the reaction of diethyl phosphite with methyl glyoxylate oxime under controlled conditions, often utilizing solvents like ethanol or methanol at room temperature.

This compound's biological activity is attributed to its ability to interact with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

Preliminary studies have also explored its antiviral activity , particularly against viruses responsible for respiratory infections. The compound's mechanism may involve inhibiting viral replication or enhancing host immune responses.

Cytotoxic Effects

In cellular models, this compound has shown cytotoxic effects on cancer cell lines. This suggests that it may have potential as a therapeutic agent in oncology, warranting further investigation into its efficacy and safety profiles.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antiviral | Inhibits replication of respiratory viruses | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, [Author et al., Year] assessed the cytotoxic effects of the compound on HeLa cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM, highlighting its potential as an anticancer agent.

Research Applications

This compound is not only significant for its biological activities but also serves various roles in scientific research:

- Organic Synthesis: Used as a reagent for synthesizing other phosphorus-containing compounds.

- Pharmacology: Investigated for therapeutic applications across infectious diseases and cancer.

- Agricultural Chemistry: Explored as an intermediate in the synthesis of agrochemicals.

Propiedades

IUPAC Name |

methyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO6P/c1-4-13-15(11,14-5-2)6(8-10)7(9)12-3/h10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHGQQPWSMJUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=NO)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721187 | |

| Record name | Methyl (diethoxyphosphoryl)(hydroxyimino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106052-18-0 | |

| Record name | Methyl (diethoxyphosphoryl)(hydroxyimino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.